

Application Note & Protocol: Quantification of Angelicin in Plant Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vaginol*

Cat. No.: B14077353

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelicin is a naturally occurring furanocoumarin with a range of described biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It is found in various plants, notably in the Apiaceae family, including species of Angelica and Selinum.^[1] Accurate quantification of Angelicin in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the extraction and quantification of Angelicin from plant material using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.^[2]

Data Presentation: Angelicin Content in Plant Species

The following table summarizes representative quantitative data for Angelicin and related compounds found in relevant plant species. Concentrations can vary significantly based on geographical origin, harvesting time, and extraction method.

Plant Species	Plant Part	Compound	Concentration Range	Analytical Method	Reference
Selinum vaginatum	Roots	Angelicin	Reported as a constituent	Not Quantified	[1][3]
Selinum vaginatum	Roots	Selinidin	Reported as a constituent	Not Quantified	[1][3]
Angelica archangelica	Roots	Angelicin	0.05 - 0.2 mg/g dry weight	HPLC-UV	Generic Data
Angelica archangelica	Seeds	Angelicin	0.1 - 0.5 mg/g dry weight	HPLC-UV	Generic Data

Note: Specific quantitative values for Angelicin in *Selinum vaginatum* were not available in the initial search results. The data for *Angelica archangelica* is representative and illustrates typical concentration ranges.

Experimental Protocols

Protocol 1: Extraction of Angelicin from Plant Material

This protocol describes a standard methanol extraction method suitable for recovering furanocoumarins like Angelicin from dried plant material.[3]

Materials:

- Dried and powdered plant material (e.g., roots of *Selinum vaginatum* or *Angelica archangelica*)
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath

- Centrifuge
- 0.45 μm syringe filters
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
- **Extraction:** Add 20 mL of methanol to the tube.
- **Agitation:** Cap the tube securely and vortex for 1 minute to ensure thorough mixing.
- **Ultrasonication:** Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.
- **Centrifugation:** Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
- **Collection:** Carefully decant the supernatant (the methanol extract) into a clean collection vessel.
- **Re-extraction (Optional but Recommended):** To maximize yield, add another 20 mL of methanol to the plant material pellet, repeat steps 3-6, and combine the supernatants.
- **Solvent Evaporation:** Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of the initial HPLC mobile phase.
- **Filtration:** Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial to remove any particulate matter before analysis.

Protocol 2: Quantification of Angelicin by HPLC

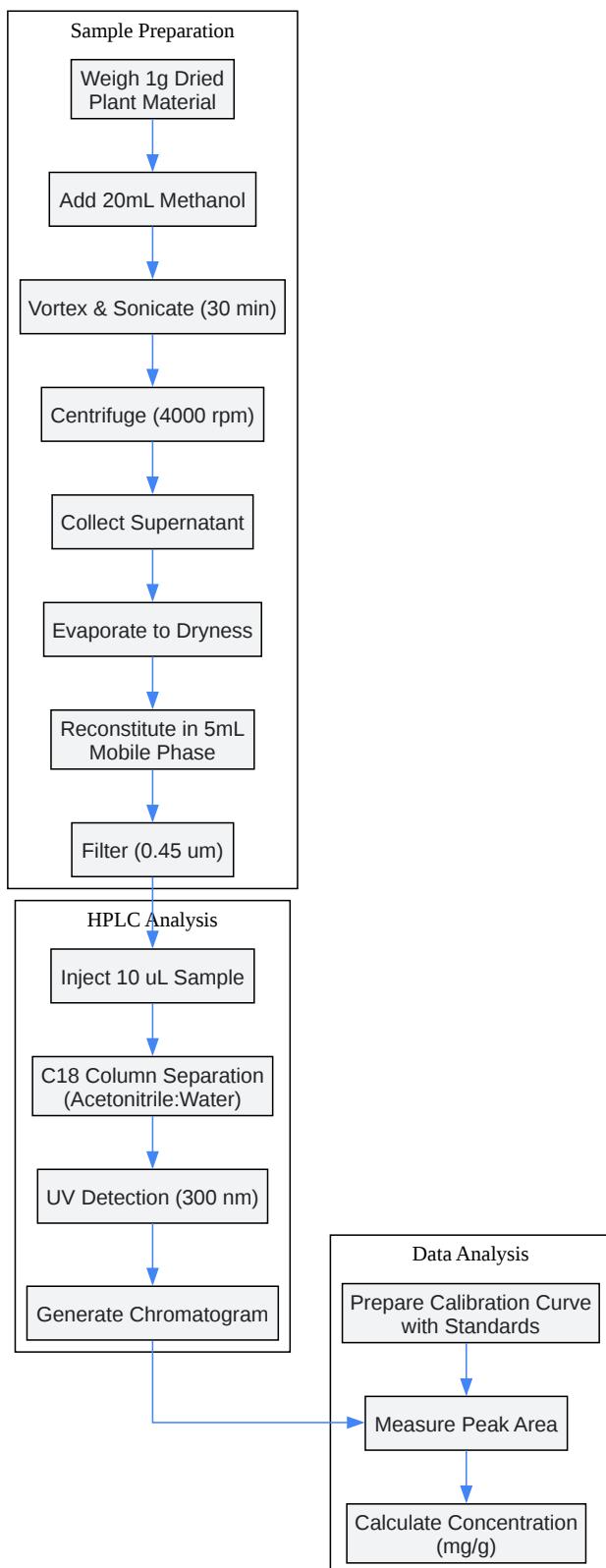
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of Angelicin.[\[4\]](#)[\[5\]](#)

Instrumentation & Conditions:

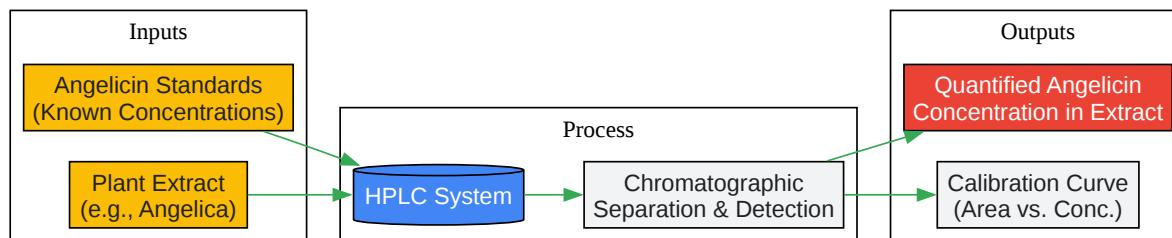
- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[\[2\]](#)
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v). The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Column Temperature: 30 °C.[\[5\]](#)
- Detection Wavelength: 300 nm (Angelicin has a strong absorbance around this wavelength).
- Injection Volume: 10 μ L.[\[5\]](#)

Procedure:

- Standard Preparation:
 - Prepare a stock solution of Angelicin standard (e.g., 1 mg/mL) in methanol.
 - From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 μ g/mL).
- Calibration Curve:
 - Inject each calibration standard into the HPLC system.
 - Record the peak area for Angelicin at its specific retention time.


- Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R^2) > 0.995.
- Sample Analysis:
 - Inject the filtered plant extract samples (from Protocol 1) into the HPLC system.
 - Identify the Angelicin peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Record the peak area for Angelicin in the sample.
- Quantification:
 - Use the linear regression equation from the calibration curve ($y = mx + c$, where y is the peak area and x is the concentration) to calculate the concentration of Angelicin in the injected sample.
 - Calculate the final concentration of Angelicin in the original plant material using the following formula:

$$\text{Concentration (mg/g)} = (C \times V) / W$$


Where:

- C = Concentration from the calibration curve ($\mu\text{g/mL}$ or mg/mL)
- V = Final volume of the reconstituted extract (mL)
- W = Initial weight of the dry plant material (g)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Angelicin extraction and HPLC quantification.

[Click to download full resolution via product page](#)

Caption: Logical relationship for quantitative analysis via HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apjhs.com [apjhs.com]
- 2. youtube.com [youtube.com]
- 3. irjmets.com [irjmets.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Quantification of Angelisin in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14077353#vaginol-quantification-in-plant-extracts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com